(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine
Description
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FNO3/c1-29-15-14-25(21-8-10-23(28)11-9-21)22(17-29)19-31-24-12-13-26(27(16-24)30-2)32-18-20-6-4-3-5-7-20/h3-13,16,22,25H,14-15,17-19H2,1-2H3/t22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRONNVSYJRJGV-DHLKQENFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652592 | |
| Record name | (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600135-83-9 | |
| Record name | (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.
- Molecular Formula : C27H30FNO3
- Molecular Weight : 435.53 g/mol
- CAS Number : 600135-83-9
The compound is believed to exert its effects primarily through the inhibition of specific signaling pathways involved in cancer cell proliferation and survival. Notably, it has been shown to suppress the growth of cancer stem cells (CSCs), which are often resistant to conventional therapies. This property suggests a potential role in overcoming drug resistance in various cancers, including non-small-cell lung carcinoma (NSCLC) and ovarian cancer .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties:
- In vitro Studies : Laboratory experiments have shown that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has been tested against NSCLC and ovarian cancer cell lines, demonstrating a marked reduction in cell viability at micromolar concentrations .
- Mechanisms of Action :
Case Studies
A notable study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in resistant cancer cell lines. The study reported that treatment with this compound resulted in a significant decrease in tumor growth in xenograft models of ovarian cancer .
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study 1 | NSCLC | 10 µM | 70% inhibition of cell viability |
| Study 2 | Ovarian Cancer | 5 µM | Induction of apoptosis |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate bioavailability. Preliminary studies suggest that it can be effectively administered via oral routes, making it a candidate for outpatient treatment protocols.
Scientific Research Applications
Antidepressant Activity
One of the primary applications of this compound is its potential role as an antidepressant. Its structural similarity to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), suggests that it may exhibit similar mechanisms of action. Research indicates that modifications in the piperidine structure can influence the binding affinity to serotonin transporters, potentially leading to enhanced antidepressant effects .
Anxiolytic Effects
Given the relationship between serotonin levels and anxiety disorders, compounds like (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine are being investigated for their anxiolytic properties. Studies have shown that derivatives of piperidine can modulate anxiety-related behaviors in animal models, suggesting a promising avenue for therapeutic development .
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective qualities. Compounds with similar structures have demonstrated the ability to protect neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including alkylation and etherification processes. The ability to modify functional groups on the piperidine ring opens avenues for creating derivatives with enhanced pharmacological profiles .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperidine derivatives found that modifications similar to those present in this compound resulted in compounds with significant antidepressant-like effects in rodent models. The alterations improved binding affinity to serotonin receptors, indicating potential for clinical development.
Case Study 2: Neuroprotection
In vitro studies have shown that compounds related to this compound can reduce oxidative stress markers in neuronal cell lines. This suggests a mechanism by which these compounds could be developed for treating neurodegenerative conditions.
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
Substituent Effects on Lipophilicity :
- The benzyloxy group in the target compound enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration compared to polar metabolites (e.g., hydroxylated analogs, logP ~1.8) .
- The methylenedioxy group in analog offers similar logP but greater metabolic resistance to esterase cleavage .
Stereochemical Influence :
- The (3S,4R) configuration is essential for SSRI activity. The (3R,4S) enantiomer () lacks affinity for serotonin transporters .
Metabolic Stability :
- Ether-linked substituents (e.g., benzyloxy) are susceptible to hepatic CYP450-mediated oxidation, leading to shorter half-lives (~4–6 hours) compared to carbamate-protected analogs (e.g., 13ay, half-life >12 hours) .
Diversified Pharmacological Targets :
- Pyrazole and carbamate modifications (e.g., 13ay) shift activity from serotonin transporters to kinase inhibition, demonstrating structural flexibility for repurposing .
Preparation Methods
Starting Material: (3S,4R)-3-Ethoxycarbonyl-4-(4-fluorophenyl)-N-methylpiperidine-2,6-dione
The synthesis begins with a bicyclic dione derivative, as described in a 2021 protocol. This precursor is reduced using lithium aluminium tetrahydride (LiAlH₄) in a mixture of tetrahydrofuran (THF) and toluene at 15–65°C, yielding (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine with an 80% yield.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reducing Agent | LiAlH₄ (3.5 equiv) |
| Solvent | THF:Toluene (3:1 v/v) |
| Temperature | 15°C → 65°C (gradient) |
| Reaction Time | 8–12 hours |
| Workup | Quenching with NaOH/H₂O at 0–5°C |
This step establishes the stereochemistry at C3 and C4 through the reduction of the dione’s ketone groups. The use of THF ensures solubility of LiAlH₄, while toluene facilitates azeotropic removal of water.
Installation of the Phenoxy Ether Side Chain
Protection of the Phenolic Hydroxyl Groups
The side chain’s 3-methoxy-4-(benzyloxy)phenol moiety is synthesized via sequential protection:
-
Benzyl Protection: 4-Hydroxy-3-methoxyphenol is treated with benzyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF), yielding 4-(benzyloxy)-3-methoxyphenol.
-
Coupling to the Piperidine Core: The phenolic oxygen is alkylated with the piperidine’s hydroxymethyl group using Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzyl Protection | BnBr, K₂CO₃, DMF, 60°C | 92% |
| Mitsunobu Coupling | DEAD, PPh₃, THF, 0°C → RT | 68% |
Stereochemical Control and Optimization
Asymmetric Induction During Reduction
The (3S,4R)-configuration is preserved during the LiAlH₄ reduction of the dione precursor. Computational studies suggest that the bulky 4-fluorophenyl group directs hydride attack to the less hindered face of the ketone, favoring the desired stereoisomer.
Chiral Resolution Alternatives
For non-chiral starting materials, resolution via diastereomeric salt formation using (R)-(−)-mandelic acid has been reported, achieving enantiomeric excess (ee) >99%.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Patented methods emphasize sustainability:
-
Toluene from the reduction step is recovered via distillation (90% efficiency).
-
Benzophenone (used in analogous protections) is reclaimed with >90% recovery using heptane recrystallization.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions govern stereochemical control?
Key synthetic approaches involve multi-step sequences utilizing chiral piperidine precursors. describes base-catalyzed hydrolysis of ester intermediates in aprotic solvents (e.g., DMF or THF at 60–80°C) to achieve >90% epimeric purity. Stereochemical control is achieved through:
- Use of (S)-configured starting materials (e.g., (S)-piperidine-2-carboxylate in )
- Temperature-controlled Mitsunobu reactions for ether bond formation (0–5°C, )
- Chiral HPLC separation of diastereomers ( shows 98.7% purity post-purification) Critical parameters include reaction temperature (<5°C for nucleophilic substitutions), stoichiometric ratios, and anhydrous conditions to prevent racemization .
Q. How is the stereochemistry and structural identity of this compound validated?
X-ray crystallography () provides absolute configuration confirmation, with R-factors <0.065 for precise structural resolution. Complementary methods include:
- 1H/13C NMR : Coupling constants (e.g., J = 9.0 Hz in ) and NOE correlations verify spatial arrangements.
- HRMS : Molecular ion peaks (e.g., [M+H]+ = 463.1 amu in ) confirm molecular formula.
- HPLC purity assays : Retention time matching and UV absorption at 206 nm () .
Q. What analytical techniques are used to assess purity and detect impurities?
Standard protocols involve:
- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (98.7% purity in ).
- LC-MS : Identifies degradation products (e.g., hydroxylated metabolites in ).
- 1H NMR : Detects solvent residues (e.g., 0.2% acetone in ).
- Melting point analysis : Sharp ranges (175–177°C in ) indicate crystallinity .
Advanced Research Questions
Q. What metabolic pathways and environmental degradation mechanisms are observed for this compound?
Hepatic metabolism involves demethylation and hydroxylation ( ), producing intermediates like (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. Environmental degradation proceeds via:
- Ether cleavage : Catalyzed by microbial enzymes or UV exposure, generating 4-aryl-piperidine derivatives.
- Oxidation : Forms carboxylic acid derivatives detectable via LC-MS/MS. Researchers should use radiolabeled analogs (e.g., 14C-tracking) and soil microcosm studies to quantify degradation rates .
Q. How can researchers resolve contradictions in receptor binding affinity data across studies?
Conflicting binding data (e.g., µ-opioid vs. serotonin receptors) require:
- Enantiomer-specific assays : Compare (3S,4R) vs. (3R,4S) configurations ().
- Molecular docking simulations : Validate binding modes using crystal structures ().
- Control experiments : Assess off-target effects via knockout cell lines (e.g., CRISPR-edited receptors) .
Q. What strategies improve the compound's stability under physiological conditions?
Stability optimization involves:
- Prodrug design : Introduce tert-butyl carbamate groups () for pH-sensitive release.
- Lyophilization : Maintain integrity in aqueous buffers ( recommends storage at -20°C).
- Co-crystallization : Enhances thermal stability (e.g., hydrochloride salt forms in ) .
Q. How does fluorination at the 4-position impact pharmacological properties compared to non-fluorinated analogs?
Fluorine’s electronegativity enhances:
- Metabolic stability : Reduces CYP450-mediated oxidation ( shows 3× longer half-life).
- Bioavailability : LogP improvements (calculated ΔLogP = +0.4 in ).
- Receptor binding : Polar interactions with histidine residues (’s kinase inhibitor studies). Comparative studies require isothermal titration calorimetry (ITC) and plasma protein binding assays .
Q. What methodologies are effective in isolating and characterizing synthesis byproducts?
Impurity profiling involves:
- Preparative TLC : Separates diastereomers (e.g., ’s 20% EtOAc/hexane gradients).
- GC-MS headspace analysis : Detects volatile byproducts (e.g., methyl chloride in ).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
